molecular formula C24H27N3O4S2 B2551586 N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1207035-62-8

N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No. B2551586
CAS RN: 1207035-62-8
M. Wt: 485.62
InChI Key: RYAXCFPJNBGEPJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H27N3O4S2 and its molecular weight is 485.62. The purity is usually 95%.
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Scientific Research Applications

Selective Serotonin Receptor Antagonism and Imaging

Research involving derivatives of piperazine, a core component of the specified compound, has demonstrated applications in understanding and imaging serotonin receptors. For instance, derivatives similar to the specified compound have been explored for their antagonist properties against serotonin 5-HT1A receptors. The study by Craven, Grahame-Smith, and Newberry (1994) on "WAY-100635 and GR127935: effects on 5-hydroxytryptamine-containing neurones" exemplifies efforts to understand serotonin modulation, particularly focusing on the antagonist effects of related compounds on neuronal firing influenced by serotonin (5-HT) in the dorsal raphe nucleus (Craven, Grahame-Smith, & Newberry, 1994).

Radioligand Development for PET Imaging

García et al. (2014) developed "N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides" as analogs of WAY100635 for PET imaging, indicating the importance of these compounds in developing tools for in vivo quantification of serotonin receptors, which could further understanding of neuropsychiatric disorders (García et al., 2014).

Catalysis and Organic Synthesis

Wang et al. (2006) described "l-Piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for hydrosilylation of N-aryl imines," showcasing the role of piperazine derivatives in catalysis, offering pathways to synthesize a broad range of substrates with high yields and enantioselectivities, demonstrating the chemical versatility and application of such compounds in organic synthesis (Wang et al., 2006).

Serotonin Receptor Antagonists for Neuropsychiatric Disorders

The development of serotonin receptor antagonists, as reported by Yoon et al. (2008) in their preparation of piperazine derivatives, underscores the therapeutic potential of such compounds in addressing neuropsychiatric disorders by modulating serotonin receptors (Yoon et al., 2008).

properties

IUPAC Name

N-(4-ethylphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-3-18-4-6-19(7-5-18)25-24(28)23-22(12-17-32-23)33(29,30)27-15-13-26(14-16-27)20-8-10-21(31-2)11-9-20/h4-12,17H,3,13-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAXCFPJNBGEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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